FabH Enzyme Inhibition: Comparable In Vitro Potency to 4,5-Dichloro-1,2-dithiole-3-one but with Advanced In Vivo Characterization
FabH-IN-2 inhibits E. coli-derived FabH with an IC50 of 2.0 µM [1]. This potency is directly comparable to the well-known FabH inhibitor 4,5-dichloro-1,2-dithiole-3-one, which has a reported IC50 of 2.0-2.9 µM for ecFabH [2]. Unlike 4,5-dichloro-1,2-dithiole-3-one, for which in vivo efficacy data is lacking in the primary literature, FabH-IN-2's characterization extends to validated in vivo efficacy in an infected wound model, providing a critical advantage for translational research selection [1].
| Evidence Dimension | E. coli FabH Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.0 µM |
| Comparator Or Baseline | 4,5-dichloro-1,2-dithiole-3-one: 2.0-2.9 µM |
| Quantified Difference | Comparable (difference ≤ 0.9 µM) |
| Conditions | In vitro enzymatic assay using E. coli-derived FabH |
Why This Matters
This demonstrates that FabH-IN-2 is not selected for superior in vitro potency but for its unique in vivo validation, which is absent for many equipotent comparators.
- [1] Chang H, Ji R, Zhu Z, et al. Target identification, and optimization of dioxygenated amide derivatives as potent antibacterial agents with FabH inhibitory activity. Eur J Med Chem. 2024;263:116064. View Source
- [2] He X, Reeve AM, Desai UR, Kellogg GE, Reynolds KA. 1,2-dithiole-3-ones as potent inhibitors of the bacterial 3-ketoacyl acyl carrier protein synthase III (FabH). Antimicrob Agents Chemother. 2004;48(8):3093-102. View Source
